![molecular formula C20H17N B13949100 7,9,11-trimethylbenzo[c]acridine CAS No. 51787-42-9](/img/structure/B13949100.png)
7,9,11-trimethylbenzo[c]acridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,9,11-Trimethylbenzo[c]acridine is a polycyclic aromatic compound with the molecular formula C20H17N. It is a derivative of acridine, a heterocyclic organic compound known for its rigid structure, planarity, and high thermal stability. Acridine and its derivatives have been extensively studied due to their diverse pharmacological, photophysical, and biological properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,9,11-trimethylbenzo[c]acridine typically involves the cyclization of appropriate precursors. One common method is the Ullmann condensation reaction, where 2-bromobenzoic acid reacts with different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
化学反应分析
Types of Reactions
7,9,11-Trimethylbenzo[c]acridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogen or nitro groups onto the aromatic ring .
科学研究应用
7,9,11-Trimethylbenzo[c]acridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Acridine derivatives, including this compound, are studied for their interactions with DNA and RNA.
Medicine: These compounds exhibit various pharmacological activities, such as anticancer, antimicrobial, and antiviral properties.
Industry: Acridine derivatives are used as dyes, fluorescent materials, and in laser technologies.
作用机制
The mechanism of action of 7,9,11-trimethylbenzo[c]acridine involves its interaction with biomolecular targets. Acridine derivatives are known to intercalate into DNA, disrupting the normal function of the nucleic acid. This intercalation can inhibit enzymes such as topoisomerase and telomerase, leading to anticancer effects. Additionally, the compound’s planar structure allows it to interact with various proteins and enzymes, contributing to its diverse biological activities .
相似化合物的比较
Similar Compounds
Acridine: The parent compound with similar structural features.
7,8,11-Trimethylbenzo[c]acridine: A closely related derivative with slight variations in methyl group positions.
9-Aminoacridine: Known for its antimicrobial properties.
Uniqueness
7,9,11-Trimethylbenzo[c]acridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at positions 7, 9, and 11 can affect the compound’s electronic properties and steric interactions, making it distinct from other acridine derivatives .
属性
CAS 编号 |
51787-42-9 |
|---|---|
分子式 |
C20H17N |
分子量 |
271.4 g/mol |
IUPAC 名称 |
7,9,11-trimethylbenzo[c]acridine |
InChI |
InChI=1S/C20H17N/c1-12-10-13(2)19-18(11-12)14(3)16-9-8-15-6-4-5-7-17(15)20(16)21-19/h4-11H,1-3H3 |
InChI 键 |
ZEQJEFOPTOCNRF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C1)C(=C3C=CC4=CC=CC=C4C3=N2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





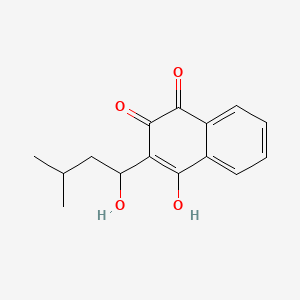

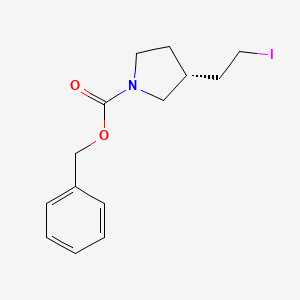


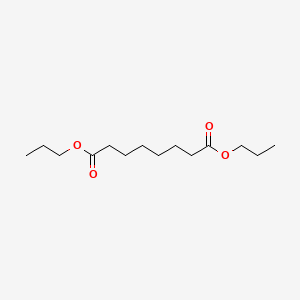
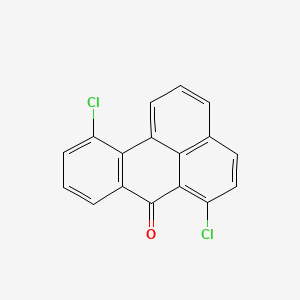

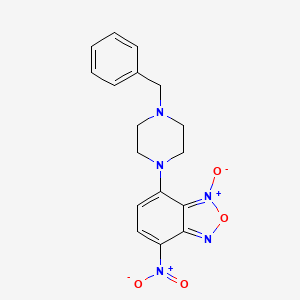
![8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13949104.png)
![2-Ethyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13949105.png)
